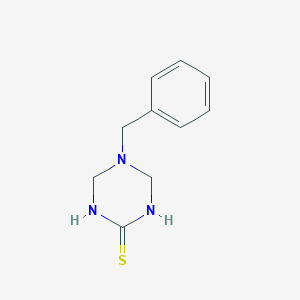

5-Bencil-1,3,5-triazinan-2-tiona

Descripción general

Descripción

The compound 5-Benzyl-1,3,5-triazinane-2-thione is a derivative of the 1,2,4-triazine class, which is known for its wide range of biological activities, including anti-inflammatory, antituberculostatic, anticancer, antibacterial properties, and uses as herbicides and fungicides . Although the provided papers do not directly discuss 5-Benzyl-1,3,5-triazinane-2-thione, they offer insights into the chemistry of related triazine derivatives, which can be extrapolated to understand the properties and reactions of the compound .

Synthesis Analysis

The synthesis of triazine derivatives often involves the reaction of different precursors under various conditions. For instance, 1,3,5-Tris(hydrogensulfato) benzene was used as a catalyst for the synthesis of pyrazol derivatives, showcasing the reactivity of triazine-related compounds under catalytic conditions . Similarly, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one involved the reaction of a hydrazino-triazinone with carbon disulfide in a water/pyridine mixture . These methods highlight the versatility of triazine synthesis, which could be relevant for the synthesis of 5-Benzyl-1,3,5-triazinane-2-thione.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by extensive intermolecular hydrogen bonding and pi-pi stacking interactions, as seen in the crystal structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one . These interactions are crucial for the stability of the crystal structure and could also influence the reactivity and physical properties of 5-Benzyl-1,3,5-triazinane-2-thione.

Chemical Reactions Analysis

Triazine derivatives undergo various chemical reactions, including acylation, cyanoethylation, alkylation, and bromination, to yield N-substituted and S-substituted derivatives, as well as disulfides . The electrochemical oxidation of dihydroxybenzoic acid in the presence of a triazine-thione resulted in the synthesis of a thiazolo-triazinone derivative, demonstrating the potential for triazine compounds to participate in electrochemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. For example, the density, crystal system, and space group are determined through X-ray crystallography, as seen in the analysis of various triazine compounds . The reactivity of these compounds is also affected by the presence of substituents, which can alter the electronic structure and influence the outcome of chemical reactions .

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Se han sintetizado y evaluado derivados de 5-Bencil-1,3,5-triazinan-2-tiona por su actividad antimicrobiana . Algunos de estos compuestos han mostrado una actividad prometedora contra Staphylococcus aureus y Escherichia coli .

Propiedades Anticancerígenas

Los derivados de triazina, incluyendo la this compound, se han identificado como agentes anticancerígenos potenciales . Han mostrado una actividad significativa contra diferentes líneas celulares tumorales .

Propiedades Antifúngicas y Antivirales

Los derivados de triazina se han identificado como agentes antifúngicos y antivirales notables . Esto sugiere que la this compound podría usarse potencialmente en el tratamiento de infecciones fúngicas y virales .

Uso en Catálisis Heterogénea

Los derivados de triazina han encontrado grandes aplicaciones prácticas en la catálisis heterogénea . Esto sugiere que la this compound podría usarse potencialmente como catalizador en diversas reacciones químicas .

Uso en Fotocatalisis

Los derivados de triazina también se han utilizado en la fotocatálisis . Esto sugiere que la this compound podría usarse potencialmente en reacciones químicas impulsadas por la luz

Propiedades

IUPAC Name |

5-benzyl-1,3,5-triazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S/c14-10-11-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONULLPFRANLHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC(=S)NCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350153 | |

| Record name | 5-benzyl-1,3,5-triazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663716 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

42170-02-5 | |

| Record name | 5-benzyl-1,3,5-triazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

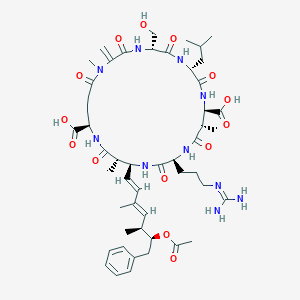

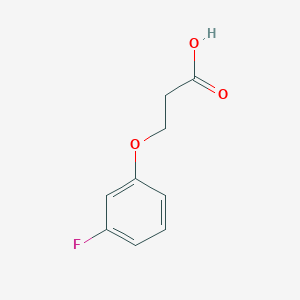

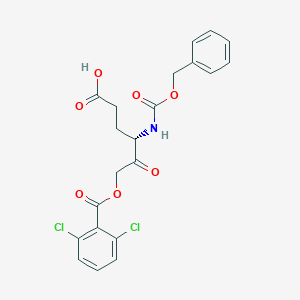

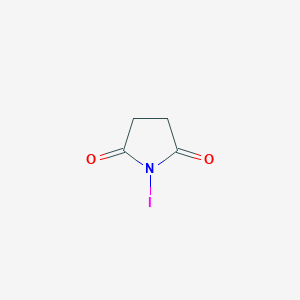

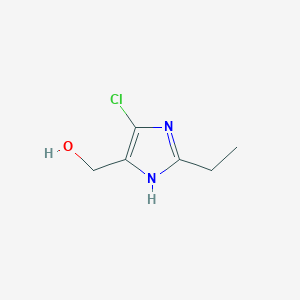

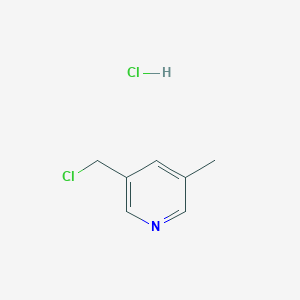

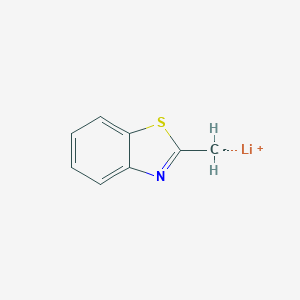

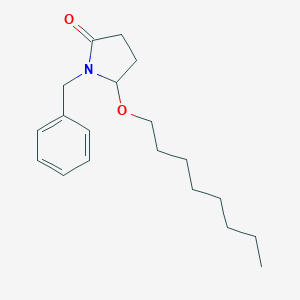

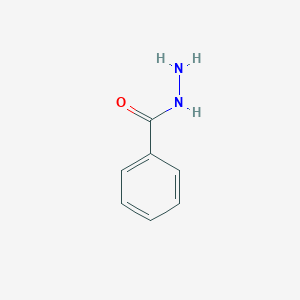

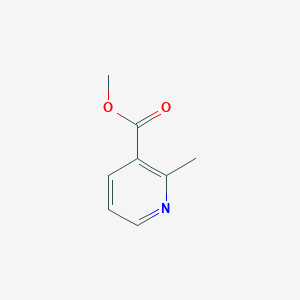

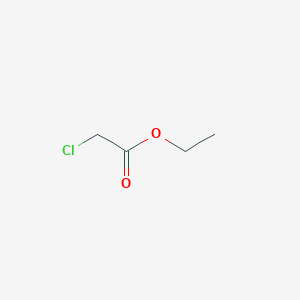

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-Methylene Bis[Theobromine]](/img/structure/B140648.png)

![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)

![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B140662.png)